REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.[C:13](=[O:16])([O-])[O-].[NH4+:17].[NH4+:18].[C-]#N.[Na+].[CH3:22][OH:23]>O>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]3[NH:18][C:22](=[O:23])[NH:17][C:13]3=[O:16])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
50.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the methanol has been removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
is acidified, at 0° C., to pH 2 with 2N HCl
|
Type
|
FILTRATION
|
Details
|
the precipitated product is filtered off with suction
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)C2C(NC(N2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |